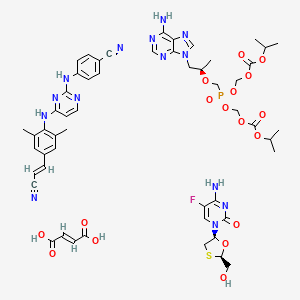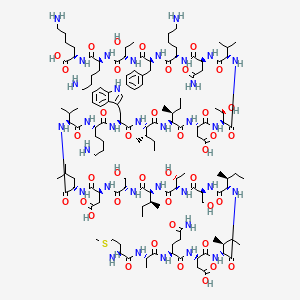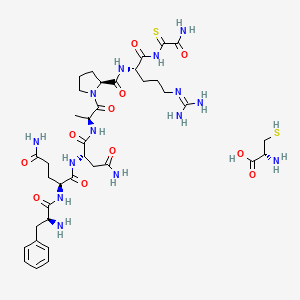
Potassium hydroxycitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydroxycitrate is a derivative of citric acid, commonly found in the form of potassium saltsThis compound is a structural analog of citrate and is known for its ability to inhibit the formation of calcium oxalate crystals, making it a promising candidate for various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hydroxycitric acid from natural sources such as Garcinia cambogia. The extracted hydroxycitric acid is then neutralized with potassium hydroxide to form this compound. This method ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different hydroxycitrate derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium hydroxycitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is explored for its potential in weight management and as a therapeutic agent for kidney stones.
Industry: this compound is used in the formulation of dietary supplements and other health-related products.
Wirkmechanismus
The mechanism of action of potassium hydroxycitrate involves its ability to complex with calcium ions, thereby inhibiting the formation of calcium oxalate crystals. This action is similar to that of citrate but with a higher affinity for calcium ions. Additionally, it has been shown to enhance the expression of certain proteins involved in oxidative stress reduction, further contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Sodium hydrogen citrate: While both compounds are used in kidney stone prevention, this compound has shown superior efficacy in certain studies.
Uniqueness: this compound’s unique ability to complex with calcium ions more effectively than citrate and its potential therapeutic applications in weight management and kidney stone prevention make it a compound of significant interest in scientific research and industry .
Eigenschaften
CAS-Nummer |
913186-35-3 |
|---|---|
Molekularformel |
C6H5K3O8 |
Molekulargewicht |
322.39 g/mol |
IUPAC-Name |
tripotassium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t3-,6+;;;/m1.../s1 |
InChI-Schlüssel |
VYYWVGGAJXBBCA-YIRLFHOGSA-K |
Isomerische SMILES |
C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Kanonische SMILES |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















